2,3,3,3-Tetrafluoropropanal
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Overview
Description
2,3,3,3-Tetrafluoropropanal is an organic compound with the molecular formula C3H2F4O It is a fluorinated aldehyde, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,3,3-Tetrafluoropropanal typically involves the fluorination of propanal derivatives One common method is the reaction of propanal with elemental fluorine or fluorinating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound can involve the use of continuous flow reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,3,3-Tetrafluoropropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2,3,3,3-Tetrafluoropropanoic acid.
Reduction: The compound can be reduced to form 2,3,3,3-Tetrafluoropropanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2,3,3,3-Tetrafluoropropanoic acid.
Reduction: 2,3,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3,3-Tetrafluoropropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoropropanal involves its interaction with specific molecular targets The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropanol: A fluorinated alcohol with similar structural features but different reactivity.
2,2,3,3-Tetrafluoropropionic acid: The oxidized form of 2,3,3,3-Tetrafluoropropanal.
2,3,3,3-Tetrafluoropropene: A fluorinated alkene with different chemical properties.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which impart distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(1-8)3(5,6)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEMGSYQYHIKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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